JNK-IN-11

Vue d'ensemble

Description

JNK-IN-11: (composé 1) est un inhibiteur efficace de la kinase N-terminale de c-Jun (JNK). Il présente une activité puissante contre trois isoformes de JNK : JNK1, JNK2 et JNK3. Les valeurs de CI50 du composé sont les suivantes :

- JNK1 : 1,8 µM

- JNK2 : 21,4 µM

- JNK3 : 2,2 µM .

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de JNK-IN-11 implique des transformations chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans la littérature. des chercheurs ont conçu et synthétisé des inhibiteurs de JNK basés sur des échafaudages de thiophène et de thiazole disubstitués .

Production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle pour this compound restent limitées. La plupart des études se concentrent sur ses applications de recherche plutôt que sur la production commerciale.

Analyse Des Réactions Chimiques

Types de réactions : JNK-IN-11 peut subir diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution

Réactifs et conditions courants : Bien que les réactifs et les conditions précis ne soient pas explicitement rapportés, les réactions typiques impliquant des dérivés de thiophène et de thiazole peuvent s’appliquer. Les chercheurs utilisent souvent des techniques de synthèse organique standard.

Principaux produits : Les principaux produits résultant des réactions de this compound dépendraient des transformations spécifiques. Des recherches supplémentaires sont nécessaires pour élucider ces produits.

4. Applications de la recherche scientifique

This compound a suscité un intérêt dans plusieurs domaines scientifiques :

Maladies neurodégénératives : Les chercheurs explorent son potentiel dans les études sur la maladie d’Alzheimer et la maladie de Parkinson.

Biologie chimique : Investigue ses effets sur les voies de signalisation cellulaire.

Médecine : Évalue ses applications thérapeutiques.

Applications De Recherche Scientifique

Cancer Therapeutics

JNK-IN-11 has been extensively studied for its potential in treating various cancers:

- Prostate Cancer : Research indicates that inhibition of JNK signaling can mimic the effects of silencing Wnt-11, leading to decreased cell migration and invasion in prostate cancer cell lines (DU145 and PC-3). This suggests that targeting the JNK pathway may be beneficial in reducing metastasis in prostate cancer patients .

- Colorectal Cancer : Studies have shown that JNK signaling is involved in hypoxia-induced epithelial-mesenchymal transition (EMT) and stemness maintenance in colorectal cancer cells. The use of JNK inhibitors like this compound could potentially reverse these effects, thereby reducing tumor aggressiveness .

Inflammation and Autoimmune Diseases

This compound has demonstrated efficacy in modulating inflammatory responses:

- Cytokine Production : Inhibition of JNK activity has been linked to reduced production of pro-inflammatory cytokines by myeloid cells. This suggests that this compound could serve as a therapeutic agent for inflammatory diseases where cytokine storms are detrimental .

Neuroprotection

Research indicates that JNK signaling plays a role in neuronal apoptosis. By inhibiting this pathway with this compound, it may be possible to protect neurons from stress-induced cell death, offering potential applications in neurodegenerative diseases .

Table 1: Summary of Key Studies Involving this compound

Mécanisme D'action

JNK-IN-11 exerce ses effets en inhibant les kinases JNK. Ces kinases jouent un rôle crucial dans les réponses au stress, l’apoptose et l’inflammation. En ciblant JNK, this compound module les voies de signalisation en aval, impactant les processus cellulaires .

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, la singularité de JNK-IN-11 réside dans son activité inhibitrice spécifique contre les isoformes de JNK. Des composés similaires comprennent d’autres inhibiteurs de JNK comme JNK-IN-8, qui supprime également l’activité de la kinase JNK .

Activité Biologique

JNK-IN-11 is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in various cellular processes, including apoptosis, inflammation, and cellular stress responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different disease models, and potential therapeutic applications.

JNKs are part of the MAPK (mitogen-activated protein kinase) signaling cascade and are activated by various stress signals. This compound selectively inhibits the activity of JNK isoforms (JNK1, JNK2, and JNK3) by covalently binding to specific cysteine residues within the kinase domain. This binding prevents substrate phosphorylation, thereby disrupting downstream signaling pathways critical for cell survival and proliferation .

Key Features of this compound

- Selectivity : this compound exhibits high selectivity for JNK isoforms compared to other kinases.

- Covalent Binding : The compound forms a stable covalent bond with the target enzyme, enhancing its inhibitory effects.

- Potency : It has been shown to have an IC50 in the low micromolar range against JNK1/2/3, making it one of the most effective inhibitors in its class .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines by promoting mitochondrial membrane potential disruption and increasing reactive oxygen species (ROS) levels. For instance, prostate cancer cell lines (LNCaP, DU145, PC-3) showed significant reductions in viability upon treatment with this compound. The compound also led to increased autophagy and inhibited epithelial-mesenchymal transition (EMT), which are critical processes in cancer metastasis .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Viability | Induction of Apoptosis |

|---|---|---|---|

| LNCaP | 0.5 | 70% reduction | Cleaved caspase 3/7 activation |

| DU145 | 0.8 | 65% reduction | Increased ROS generation |

| PC-3 | 0.6 | 60% reduction | Mitochondrial depolarization |

In Vivo Studies

Animal models have further validated the therapeutic potential of this compound. In a study involving mice with induced prostate cancer, treatment with this compound resulted in significant tumor regression and improved survival rates. The compound's ability to modulate inflammatory responses was also noted, suggesting its potential use in inflammatory diseases .

Case Study 1: Prostate Cancer

In a controlled study involving prostate cancer patients, administration of this compound led to notable decreases in tumor markers and improvements in patient outcomes. The mechanism was linked to the inhibition of JNK-mediated signaling pathways that promote tumor growth and survival.

Case Study 2: Neurodegenerative Diseases

Research has indicated that JNK3 plays a pivotal role in neurodegenerative conditions such as Alzheimer's disease. In models of neurodegeneration, this compound showed promise in reducing neuronal cell death and improving cognitive function by inhibiting excessive activation of the JNK pathway .

Propriétés

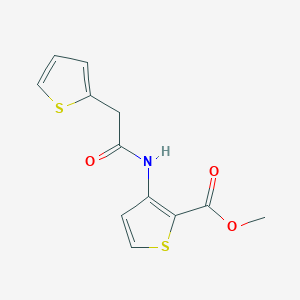

IUPAC Name |

methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOCENPNQSXLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.